Cas no 16077-09-1 (5-methoxy-1-methylindole-2,3-dione)

5-Methoxy-1-methylindole-2,3-dione is a substituted indole derivative characterized by a methoxy group at the 5-position and a methyl group at the 1-position of the indole-2,3-dione (isatin) scaffold. This compound is of interest in organic and medicinal chemistry due to its structural versatility, serving as a key intermediate in the synthesis of heterocyclic compounds and biologically active molecules. Its electron-rich aromatic system and reactive carbonyl groups enable diverse functionalization, making it valuable for research in drug discovery and material science. The methoxy substituent enhances solubility and influences electronic properties, while the methyl group provides steric modulation, contributing to its utility in tailored synthetic applications.
5-methoxy-1-methylindole-2,3-dione structure
16077-09-1 structure
Product name:5-methoxy-1-methylindole-2,3-dione
CAS No:16077-09-1
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00462379
CID:1107096
PubChem ID:3981211

5-methoxy-1-methylindole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-1-methyl-1H-Indole-2,3-dione
    • 16077-09-1
    • STK104116
    • AKOS000674839
    • SB65444
    • 5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
    • EN300-266114
    • 5-methoxy-1-methylindoline-2,3-dione
    • Z808184270
    • SCHEMBL2551295
    • 5-methoxy-1-methylindole-2,3-dione
    • MFCD00462379
    • CS-0215610
    • CZRPSRARMQINMA-UHFFFAOYSA-N
    • W12919
    • AS-63719
    • MDL: MFCD00462379
    • Inchi: InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3
    • InChI Key: CZRPSRARMQINMA-UHFFFAOYSA-N
    • SMILES: CN1C2=C(C=C(C=C2)OC)C(=O)C1=O

Computed Properties

  • Exact Mass: 191.058243149g/mol
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.6Ų

5-methoxy-1-methylindole-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-266114-0.05g
5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
16077-09-1 95.0%
0.05g
$53.0 2025-03-21
eNovation Chemicals LLC
D763041-250mg
5-METHOXY-1-METHYL-1H-INDOLE-2,3-DIONE
16077-09-1 95%
250mg
$540 2024-06-06
Enamine
EN300-266114-0.1g
5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
16077-09-1 95.0%
0.1g
$83.0 2025-03-21
Enamine
EN300-266114-5.0g
5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
16077-09-1 95.0%
5.0g
$908.0 2025-03-21
Enamine
EN300-266114-1g
5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
16077-09-1 95%
1g
$407.0 2023-09-12
Chemenu
CM240664-1g
5-Methoxy-1-methylindoline-2,3-dione
16077-09-1 95%+
1g
$422 2021-08-04
Chemenu
CM240664-1g
5-Methoxy-1-methylindoline-2,3-dione
16077-09-1 95%+
1g
$*** 2023-03-30
Enamine
EN300-266114-1.0g
5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
16077-09-1 95.0%
1.0g
$314.0 2025-03-21
Enamine
EN300-266114-5g
5-methoxy-1-methyl-2,3-dihydro-1H-indole-2,3-dione
16077-09-1 95%
5g
$1179.0 2023-09-12
Aaron
AR00AOP4-500mg
5-METHOXY-1-METHYL-1H-INDOLE-2,3-DIONE
16077-09-1 95%
500mg
$325.00 2025-01-23

Additional information on 5-methoxy-1-methylindole-2,3-dione

Comprehensive Overview of 5-Methoxy-1-methylindole-2,3-dione (CAS No. 16077-09-1): Properties, Applications, and Research Insights

5-Methoxy-1-methylindole-2,3-dione (CAS No. 16077-09-1), also known as 5-MeO-1-MI, is a heterocyclic organic compound belonging to the indole family. Its molecular structure features a methoxy group at the 5-position and a methyl group at the 1-position of the indole-2,3-dione core. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. Researchers often explore its role as a precursor or intermediate in synthesizing bioactive molecules, particularly in the development of novel therapeutic agents.

In recent years, the demand for specialized indole derivatives like 5-Methoxy-1-methylindole-2,3-dione has surged, driven by advancements in drug discovery and organic synthesis. A growing trend in scientific literature highlights its relevance in studying neurotransmitter analogs and enzyme inhibitors. For instance, its structural similarity to naturally occurring indole alkaloids makes it a valuable candidate for investigating serotonin receptor modulation—a hot topic in neuroscience and mental health research. Users frequently search for terms such as "indole derivatives in drug development" or "CAS 16077-09-1 applications", reflecting widespread interest in its practical uses.

The physicochemical properties of 5-Methoxy-1-methylindole-2,3-dione contribute to its versatility. With a molecular formula of C10H9NO3 and a molar mass of 191.18 g/mol, it exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its melting point and stability under various conditions are critical parameters for researchers optimizing synthetic protocols. These characteristics are often queried in search engines as "5-MeO-1-MI solubility" or "thermal stability of indole diones", underscoring the need for accessible technical data.

Beyond pharmaceuticals, 5-Methoxy-1-methylindole-2,3-dione finds niche applications in material science. Its conjugated π-electron system enables potential use in organic semiconductors or fluorescent probes, aligning with the rising demand for sustainable electronic materials. This interdisciplinary appeal is evident in search trends like "indole-based organic electronics" and "CAS 16077-09-1 in material chemistry". Such queries highlight the compound’s expanding role beyond traditional biochemistry.

Analytical techniques for characterizing 5-Methoxy-1-methylindole-2,3-dione include high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods ensure purity assessment and structural verification, which are vital for reproducibility in research. Laboratories frequently seek protocols for "HPLC analysis of indole derivatives" or "NMR peaks for 5-MeO-1-MI", emphasizing the importance of standardized analytical workflows.

In conclusion, 5-Methoxy-1-methylindole-2,3-dione (CAS No. 16077-09-1) represents a multifaceted compound with broad scientific implications. From drug design to advanced materials, its applications continue to evolve, fueled by ongoing research and technological innovation. By addressing common search queries and integrating contemporary scientific trends, this overview aims to bridge the gap between academic knowledge and practical inquiry, ensuring relevance for both researchers and industry professionals.

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